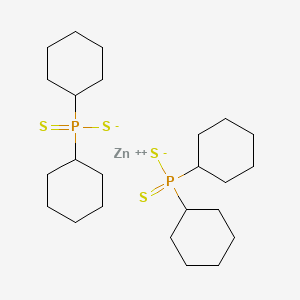
Zinc bis(dicyclohexyldithiophosphinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(dicyclohexyldithiophosphinate) is a chemical compound with the molecular formula C24H44P2S4Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable complexes with metals, making it useful in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(dicyclohexyldithiophosphinate) typically involves the reaction of zinc salts with dicyclohexyldithiophosphinic acid. The reaction is usually carried out in an organic solvent such as toluene or chloroform. The reaction conditions, including temperature and reaction time, are optimized to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Zinc bis(dicyclohexyldithiophosphinate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc bis(dicyclohexyldithiophosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The dicyclohexyldithiophosphinate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Zinc bis(dicyclohexyldithiophosphinate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Zinc bis(dicyclohexyldithiophosphinate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
Applications De Recherche Scientifique
Zinc bis(dicyclohexyldithiophosphinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including sensors and electronic devices
Mécanisme D'action
The mechanism of action of Zinc bis(dicyclohexyldithiophosphinate) involves its ability to form stable complexes with metal ions. This property allows it to interact with various molecular targets and pathways. In biological systems, it can bind to metal-containing enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc bis(dithiocarbamate)
- Zinc dialkyldithiophosphate
- Zinc bis(dithiophosphinate)
Uniqueness
Zinc bis(dicyclohexyldithiophosphinate) is unique due to its specific ligand structure, which provides distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications. Its ability to form stable complexes with metals also sets it apart from other zinc compounds .
Propriétés
Numéro CAS |
2573-69-5 |
|---|---|
Formule moléculaire |
C24H44P2S4Zn |
Poids moléculaire |
588.2 g/mol |
Nom IUPAC |
zinc;dicyclohexyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H23PS2.Zn/c2*14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*11-12H,1-10H2,(H,14,15);/q;;+2/p-2 |
Clé InChI |
OFROEAZLQCMCPL-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)P(=S)(C2CCCCC2)[S-].C1CCC(CC1)P(=S)(C2CCCCC2)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


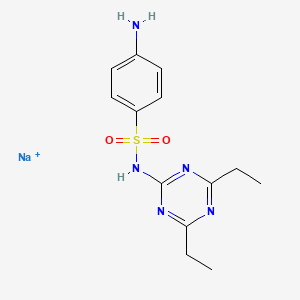


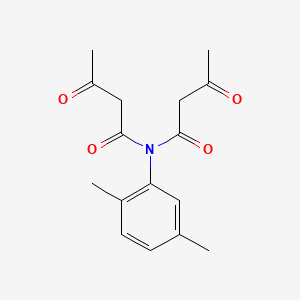
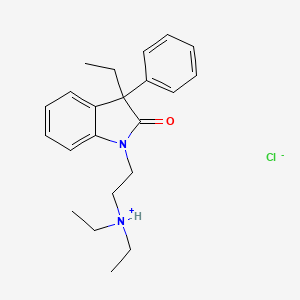
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
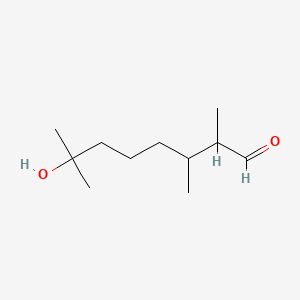
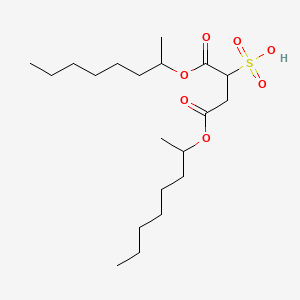
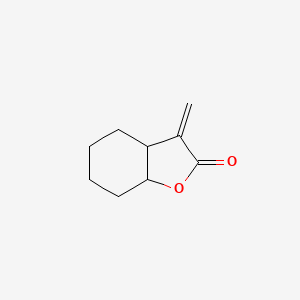
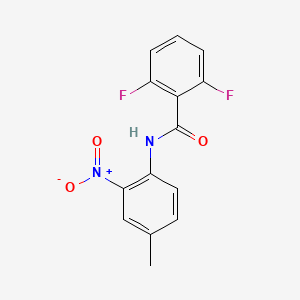
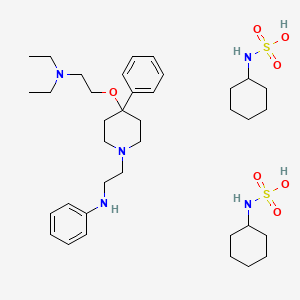

![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)

